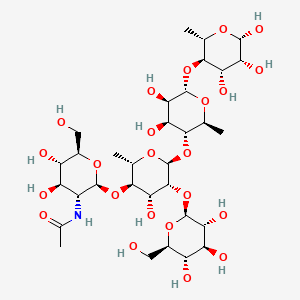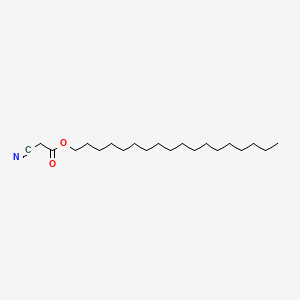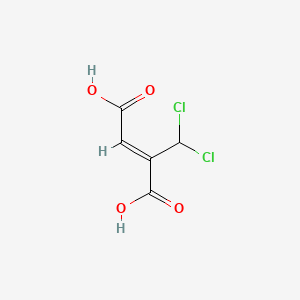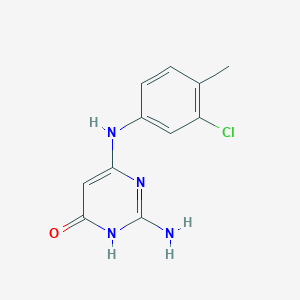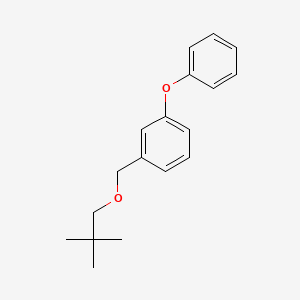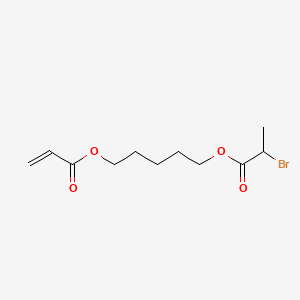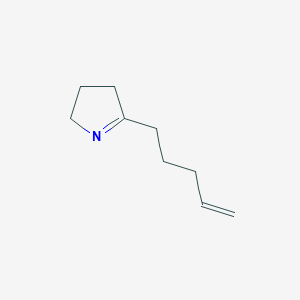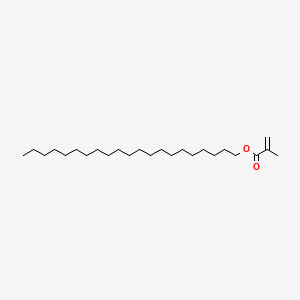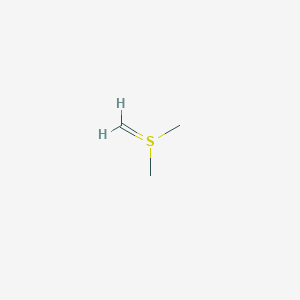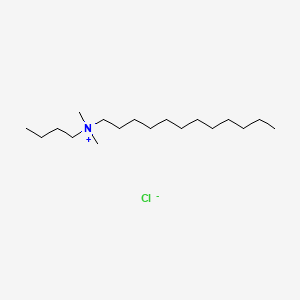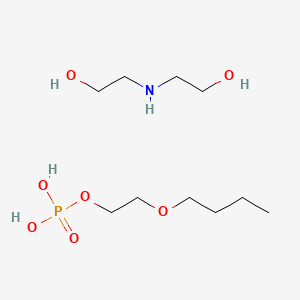
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol is a chemical compound with the molecular formula C10H26NO7P and a molecular weight of 303.29 g/mol . This compound is known for its unique combination of functional groups, which include a phosphate ester and an amino alcohol. It is used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol typically involves the reaction of 2-butoxyethanol with phosphoric acid, followed by the addition of 2-(2-hydroxyethylamino)ethanol. The reaction mixture is heated to the desired temperature and stirred continuously until the reaction is complete. The product is then purified through filtration and distillation[2][2].
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to additional purification steps, such as crystallization or chromatography, to meet industrial standards[2][2].
Chemical Reactions Analysis
Types of Reactions
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates and amino alcohols .
Scientific Research Applications
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol involves its interaction with specific molecular targets and pathways. The phosphate ester group can participate in phosphorylation reactions, while the amino alcohol group can form hydrogen bonds and interact with various biomolecules. These interactions can modulate biological processes and pathways, making the compound useful in both research and industrial applications[5][5].
Comparison with Similar Compounds
Similar Compounds
Bis(2-butoxyethyl) hydrogen phosphate: Similar in structure but lacks the amino alcohol group.
Bis(2-ethylhexyl) phosphate: Another phosphate ester with different alkyl groups.
Bis(2-butoxyethyl) hydroxyethyl phosphate: Contains an additional hydroxyethyl group.
Uniqueness
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol is unique due to its combination of a phosphate ester and an amino alcohol group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Properties
CAS No. |
72283-40-0 |
|---|---|
Molecular Formula |
C10H26NO7P |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H15O5P.C4H11NO2/c1-2-3-4-10-5-6-11-12(7,8)9;6-3-1-5-2-4-7/h2-6H2,1H3,(H2,7,8,9);5-7H,1-4H2 |
InChI Key |
PSZAPLVGUWALOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOP(=O)(O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


